N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-4-8(13)12-9-10-6(2)5-7(3)11-9/h4-5H,1H2,2-3H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXNDJCGNFXPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acrylamide moiety to a propanamide group.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(4,6-dimethylpyrimidin-2-yl)propanamide.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide has been explored for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown activity against breast cancer cells in vitro, with IC50 values indicating significant potency compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
Biochemical Probes
The compound has been investigated as a biochemical probe for studying enzyme interactions. Its ability to inhibit specific enzymes involved in metabolic pathways makes it valuable for understanding biochemical processes.
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition suggests potential applications in developing new antibacterial agents.
Material Science
In material science, this compound is utilized as a precursor for synthesizing novel polymers and materials with specific properties.
- Polymer Synthesis : The compound can be polymerized to create materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating pyrimidine derivatives into polymer matrices can improve their performance in various applications.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against multiple cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Study 2: Antibacterial Properties
Research conducted by Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 8 µg/mL, indicating strong efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Sulfonamide Derivatives
Example :
- 4-(1-Acetyl-5-methyl-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (SPIII-5ME-AC) Activity: Inhibits HIV integrase enzymatic activity but exhibits cytotoxicity in MT-4 cells (EC₅₀ > CC₅₀) . Structural Differences: Replaces acrylamide with a sulfonamide (-SO₂NH-) linker and adds an indole-derived substituent.
Substituted Acrylamide Derivatives
Example :
- 3-(4-Chloro-3-nitrophenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (CID 924613) Structural Differences: Substitutes the acrylamide’s terminal hydrogen with a chloro-nitro-phenyl group. Impact: Electron-withdrawing substituents (Cl, NO₂) may enhance electrophilicity, altering reactivity or target binding compared to the parent compound .
Heterocyclic Amine Derivatives
Example :
- N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Structural Differences: Replaces acrylamide with a benzimidazole ring. Impact: Forms intramolecular N–H⋯N hydrogen bonds, stabilizing the crystal lattice.
Sulfamoyl-Linked Acrylamides
Example :
- (2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide (STK038257) Structural Differences: Combines acrylamide with a sulfamoyl (-NHSO₂-) bridge and a furan substituent. Impact: Molecular weight rises to 398.44 g/mol.
Pivalamide Derivatives
Example :
- N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide
Comparative Analysis Table
Key Findings
- Activity vs. Toxicity : Sulfonamide derivatives (e.g., SPIII-5ME-AC) show targeted enzyme inhibition but suffer from cytotoxicity, limiting therapeutic utility .
- Structural Flexibility : The acrylamide core allows diverse substitutions (e.g., furan, nitro groups), enabling tuning of electronic and steric properties .
- Hydrogen Bonding : Pyrimidine and amide groups facilitate intermolecular interactions, influencing crystallization and stability .
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a prop-2-enamide side chain. The unique structural characteristics contribute to its biological properties.
This compound interacts with various biological targets, primarily through enzyme inhibition and modulation of signaling pathways. It has been investigated for its role as an inhibitor of sirtuin enzymes, particularly SIRT2, which is implicated in several cellular processes including metabolism, cell cycle regulation, and apoptosis.
Inhibition of SIRT2
Research indicates that this compound may act as a selective inhibitor of SIRT2. SIRT2 plays a critical role in cancer biology by regulating the acetylation status of proteins involved in cell proliferation and survival. Inhibition of SIRT2 has been shown to increase acetylation levels of α-tubulin, leading to enhanced apoptosis in cancer cells .
Biological Activity Summary
The biological activities associated with this compound include:
- Anticancer Properties :
-
Antimicrobial Activity :
- Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although further research is needed to elucidate these effects fully.
Case Studies and Research Findings
A notable study focused on the optimization of compounds targeting SIRT2 led to the identification of derivatives with enhanced potency. Among these derivatives, this compound exhibited promising results with an IC50 value indicating effective inhibition of SIRT2 activity .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Potential activity against bacteria | |
| SIRT2 Inhibition | Increases acetylation of α-tubulin |
Future Directions
The research surrounding this compound is still evolving. Future studies should focus on:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To further elucidate the pathways affected by SIRT2 inhibition.
- Structure-Activity Relationship (SAR) : To optimize the compound for better potency and selectivity.
Q & A
Q. What are the common synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves coupling 4,6-dimethylpyrimidin-2-amine with acryloyl chloride or its derivatives. Key steps include:
- Nucleophilic substitution : Reacting 2-chloro-N-(substituted)acetamide with thiolated pyrimidine intermediates (e.g., 2-thio-4,6-dimethylpyrimidine) under reflux in polar aprotic solvents like DMF or acetonitrile .
- Catalytic optimization : Use of K₂CO₃ as a base to deprotonate the amine and facilitate coupling, with temperatures maintained at 80–100°C for 8–12 hours .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization from ethanol to isolate the product.
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Starting Material | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-thio-4,6-dimethylpyrimidine | 2-chloroacetamide, K₂CO₃, DMF, 100°C | 72 | |
| 4,6-dimethoxypyrimidin-2-amine | Methyl 2-chloropropanoate, K₂CO₃, DMF | 68 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign pyrimidine protons (δ 6.8–7.2 ppm for C-H groups) and acrylamide carbonyl (δ 165–170 ppm). Aromatic protons in the pyrimidine ring appear as singlets due to symmetry .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 206.1).
Q. How can solubility and stability be experimentally determined for this compound in biological buffers?
Methodological Answer:
- Solubility screening : Use shake-flask method with HPLC-UV quantification across solvents (e.g., DMSO, PBS, ethanol).
- pH stability : Incubate at pH 3–9 (37°C, 24 hrs) and monitor degradation via LC-MS.
- Calculated properties : LogD (2.56 at pH 7.4) and polar surface area (29.1 Ų) predict moderate membrane permeability .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular geometry, and what software tools are recommended?
Methodological Answer:
- Data collection : Use a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K .
- Structure refinement : SHELXL-97 for least-squares refinement with anisotropic displacement parameters for non-H atoms. Restraints applied to manage disorder in the acrylamide group .
- Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for packing diagram analysis .
Q. Table 2: Crystallographic Refinement Parameters for Pyrimidine Derivatives
| Compound | Space Group | R Factor | Resolution (Å) | Reference |
|---|---|---|---|---|
| N-(4,6-dimethylpyrimidin-2-yl)benzimidazol-2-amine | P1 | 0.044 | 0.75 | |
| Analogous acetamide derivative | P2₁/c | 0.068 | 0.84 |
Q. How are contradictory crystallographic data (e.g., anomalous thermal motion) resolved in pyrimidine-based structures?
Methodological Answer:
- Displacement analysis : Apply SHELXL restraints to U<sup>iso</sup> values for atoms showing abnormal thermal motion. For example, constrain methyl groups to isotropic models .
- Twinning detection : Use PLATON to check for twinning ratios and refine using HKLF5 data in SHELXL .
- Hydrogen bonding : Validate intermolecular interactions (e.g., N-H⋯N) via Mercury software to ensure geometric consistency .
Q. What computational strategies predict dimerization or polymerization pathways under thermal stress?
Methodological Answer:
- DFT calculations : Optimize transition states for acrylamide dimerization (e.g., Michael addition) at the B3LYP/6-31G(d) level.
- Molecular dynamics (MD) : Simulate bulk behavior in LAMMPS under varying temperatures (300–500 K) to assess aggregation trends.
- Reactivity descriptors : Use Fukui indices to identify nucleophilic/electrophilic sites prone to cross-linking .
Q. How can discrepancies between experimental and computational spectroscopic data be reconciled?
Methodological Answer:
- Vibrational analysis : Compare experimental IR peaks with Gaussian-calculated spectra (e.g., B3LYP/6-311++G(d,p)) after scaling frequencies by 0.961 .
- NMR chemical shifts : Apply gauge-including atomic orbital (GIAO) method in Gaussian to predict shifts, adjusting for solvent effects (e.g., IEFPCM model for DMSO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
